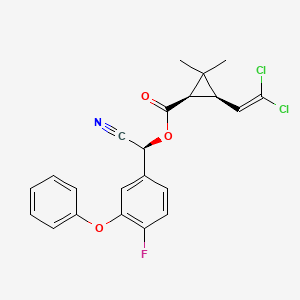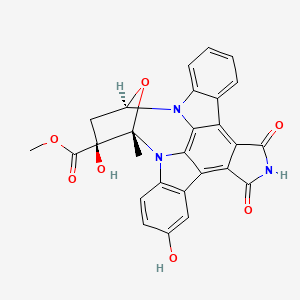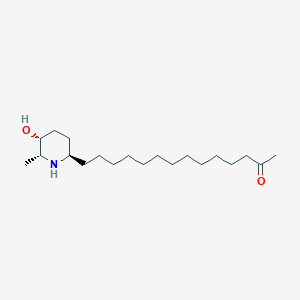
Caseargrewiin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Caseargrewiin B is a diterpenoid of the clerodane group isolated from the bark of Casearia grewiifolia and has been shown to exhibit antimalarial and antimycobacterial activity. It has a role as a metabolite, an antimalarial and an antimycobacterial drug. It is an acetate ester, a cyclic ether, a diterpenoid, an organic heterotricyclic compound, a cinnamate ester and a butyrate ester.
Wissenschaftliche Forschungsanwendungen
DNA Damage and Protection
A study by de Oliveira et al. (2009) explored the effects of Casearia sylvestris and its clerodane diterpene, caseargrewiin F, on DNA damage in mice. The research found that at low concentrations, both the ethanolic extract of C. sylvestris leaves and caseargrewiin F protect cells against DNA damage induced by cyclophosphamide. However, at high concentrations, these compounds themselves induce DNA damage. This highlights the dual role of caseargrewiin F in DNA interaction, depending on concentration levels (de Oliveira et al., 2009).
Cytotoxicity and Cancer Cell Lines
Kanokmedhakul et al. (2007) conducted a bioactivity-guided fractionation of the ethyl acetate-soluble fraction of a methanol extract of the fruits of Casearia grewiifolia. This study led to the isolation of several new clerodane diterpenes, including caseargrewiins, which exhibited cytotoxicity against three cancer cell lines. These findings suggest the potential of caseargrewiin B in cancer research, especially in exploring new avenues for cytotoxic agents (Kanokmedhakul et al., 2007).
Anti-Inflammatory Action
Pierri et al. (2017) investigated the anti-inflammatory activity of ethanolic extract from Casearia sylvestris leaves, which contain clerodane diterpenes like caseargrewiin F. The study found that these compounds exhibit anti-inflammatory activity in in vivo models in rats, presenting caseargrewiin F as a compound with potential for developing new drugs with anti-inflammatory action without causing gastric side effects (Pierri et al., 2017).
Morphological and Biochemical Alterations in Cancer Cells
Ferreira et al. (2014) explored the cytotoxic activity of caseargrewiin F along with other clerodane diterpenes from C. sylvestris leaves against tumor cell lines. This study showed that these compounds, particularly caseargrewiin F, induce cell death and have significant anti-proliferative action predominantly mediated by apoptosis. These results emphasize the role of caseargrewiin F in tumor cell morphology and biochemistry, making it a potential candidate for antineoplastic drugs (Ferreira et al., 2014).
Eigenschaften
Produktname |
Caseargrewiin B |
|---|---|
Molekularformel |
C37H46O11 |
Molekulargewicht |
666.8 g/mol |
IUPAC-Name |
[(1S,3R,5R,6aS,7S,8S,9R,10R,10aS)-1,3-diacetyloxy-10-hydroxy-9-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-7,8-dimethyl-7-[(2Z)-3-methylpenta-2,4-dienyl]-1,3,5,6,6a,8,9,10-octahydrobenzo[d][2]benzofuran-5-yl] butanoate |
InChI |
InChI=1S/C37H46O11/c1-8-10-30(41)46-27-19-28-34(44-23(5)38)48-35(45-24(6)39)37(28)29(20-27)36(7,18-17-21(3)9-2)22(4)32(33(37)43)47-31(42)16-13-25-11-14-26(40)15-12-25/h9,11-17,19,22,27,29,32-35,40,43H,2,8,10,18,20H2,1,3-7H3/b16-13+,21-17-/t22-,27+,29+,32-,33+,34+,35-,36-,37-/m1/s1 |
InChI-Schlüssel |
YJKQLKAAMAXUDU-LRBOKHHASA-N |
Isomerische SMILES |
CCCC(=O)O[C@@H]1C[C@H]2[C@]([C@@H]([C@H]([C@@H]([C@]23[C@@H](O[C@@H](C3=C1)OC(=O)C)OC(=O)C)O)OC(=O)/C=C/C4=CC=C(C=C4)O)C)(C)C/C=C(/C)\C=C |
Kanonische SMILES |
CCCC(=O)OC1CC2C(C(C(C(C23C(OC(C3=C1)OC(=O)C)OC(=O)C)O)OC(=O)C=CC4=CC=C(C=C4)O)C)(C)CC=C(C)C=C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



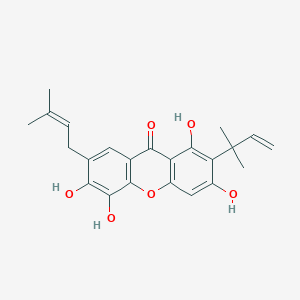
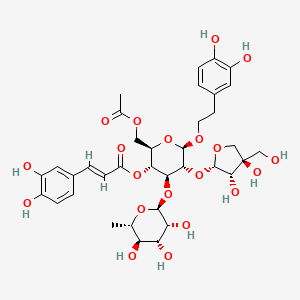
![(5beta)-3-Methyl-3alpha-[(E)-2-cyanoethenyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2beta-carboxylic acid 4,4-dioxide](/img/structure/B1247971.png)
![(2S,4S)-2-[[(3S)-2-[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]-6,8-dihydroxy-7-methoxy-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-5-hydroxy-4-methylpentanoic acid](/img/structure/B1247972.png)
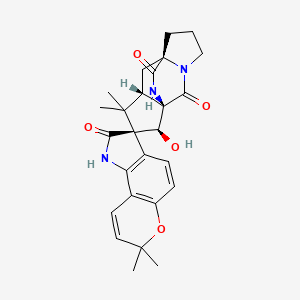
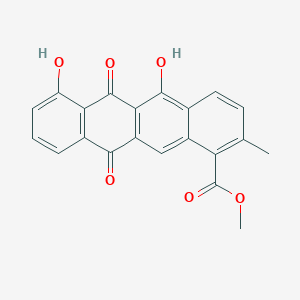

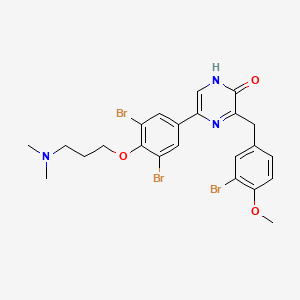

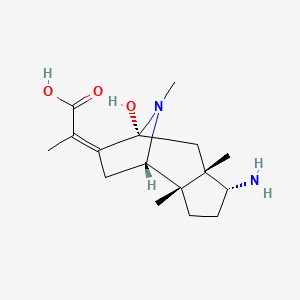
![(1R,3aS,5Z,9aS)-1,5,8,8-tetramethyl-2,3,4,7,9,9a-hexahydro-1H-cyclopenta[8]annulen-3a-ol](/img/structure/B1247983.png)
